(4-Bromophenyl)trimethylsilane
CAS No.: 6999-03-7
Cat. No.: VC21186400
Molecular Formula: C9H13BrSi
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6999-03-7 |
---|---|
Molecular Formula | C9H13BrSi |
Molecular Weight | 229.19 g/mol |
IUPAC Name | (4-bromophenyl)-trimethylsilane |
Standard InChI | InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Standard InChI Key | UKTSSJJZFVGTCG-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C1=CC=C(C=C1)Br |
Canonical SMILES | C[Si](C)(C)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification and Nomenclature
(4-Bromophenyl)trimethylsilane is an organosilicon compound with the CAS Registry Number 6999-03-7. It is also known by several synonyms including 1-bromo-4-(trimethylsilyl)benzene, which reflects its structural arrangement of a bromine atom at the para position of a phenyl ring that bears a trimethylsilyl group . The chemical is characterized by a distinctive structure where a silicon atom bonded to three methyl groups is directly attached to a p-bromophenyl moiety, creating a compound with both organometallic and aromatic properties.
The compound is uniquely identified by its molecular formula C9H13BrSi, which corresponds to its structural components: a phenyl ring (C6H4), a bromine atom (Br), and a trimethylsilyl group (Si(CH3)3) . For chemical database purposes, the compound has been assigned the InChI identifier InChI=1/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 and the InChIKey UKTSSJJZFVGTCG-UHFFFAOYSA-N, which allow for unambiguous identification in chemical information systems and databases .
Structural Features and Bonding
The molecular structure of (4-Bromophenyl)trimethylsilane consists of a phenyl ring with a bromine substituent at the para position relative to the silicon attachment. The silicon atom forms a tetrahedral geometry with three methyl groups and the phenyl ring occupying the four coordination sites. This arrangement creates a compound with interesting electronic properties due to the interplay between the electron-withdrawing bromine and the electron-donating trimethylsilyl group.
The silicon-carbon bond connecting the phenyl ring to the trimethylsilyl group is relatively stable under many reaction conditions, which contributes to the compound's utility in various synthetic applications. The presence of the bromine atom at the para position provides a reactive site for further transformations, particularly in coupling reactions where the carbon-bromine bond can be activated by transition metal catalysts .
Physical and Chemical Properties
Physical Characteristics
(4-Bromophenyl)trimethylsilane possesses distinct physical properties that influence its handling, storage, and application in chemical reactions. At room temperature, it exists as a clear, colorless to almost colorless liquid with specific physical parameters that distinguish it from related organosilicon compounds .
The compound has a molecular weight of 229.189 g/mol, which aligns with its molecular formula C9H13BrSi . Its density has been determined to be approximately 1.2±0.1 g/cm³ at standard conditions, though more precise measurements indicate a density of 1.173 g/mL at 25°C . This relatively high density is consistent with the presence of the bromine atom, which contributes significantly to the molecular weight.
The following table summarizes the key physical properties of (4-Bromophenyl)trimethylsilane:
Chemical Stability and Reactivity
(4-Bromophenyl)trimethylsilane demonstrates notable chemical stability under standard conditions, but it can participate in various chemical transformations under appropriate reaction conditions. The compound should be stored sealed in a dry environment at room temperature to maintain its integrity and prevent degradation through hydrolysis or oxidation .
The reactivity of this compound is primarily determined by two key functional groups: the carbon-bromine bond and the carbon-silicon bond. The bromine substituent at the para position makes the compound suitable for various coupling reactions, particularly those catalyzed by transition metals such as palladium. The trimethylsilyl group can undergo transformation under specific conditions, especially in the presence of fluoride ions which have a high affinity for silicon.
When exposed to strong nucleophiles or bases, the compound may undergo substitution reactions, particularly at the carbon-bromine bond. Additionally, the silicon-carbon bond can be cleaved under certain conditions, leading to desilylation reactions that are useful in synthetic organic chemistry.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of (4-Bromophenyl)trimethylsilane typically involves the formation of a carbon-silicon bond through various organometallic approaches. While the search results don't provide specific synthetic routes for this exact compound, we can infer potential methods based on related compounds like ((4-bromophenyl)thio)trimethylsilane mentioned in the literature .
One potential synthetic approach might involve the reaction of 4-bromophenyllithium or 4-bromophenylmagnesium bromide with chlorotrimethylsilane. This Grignard or organolithium approach is commonly employed for installing trimethylsilyl groups onto aromatic rings. The reaction typically proceeds through nucleophilic attack of the organometallic species on the silicon atom of chlorotrimethylsilane, followed by elimination of the lithium or magnesium halide.
Another potential method could involve palladium-catalyzed silylation of 1,4-dibromobenzene with hexamethyldisilane or trimethylsilane in the presence of a suitable base. This approach would take advantage of transition metal catalysis to selectively form the carbon-silicon bond while leaving one bromine atom intact.
Purification and Characterization
After synthesis, (4-Bromophenyl)trimethylsilane typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods might include column chromatography, distillation (given its boiling point of approximately 230.7°C at atmospheric pressure), or recrystallization .
Characterization of the purified compound can be achieved through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide confirmation of the structure through characteristic chemical shifts for the aromatic protons and the trimethylsilyl group. Mass spectrometry would confirm the molecular weight and fragmentation pattern, while infrared spectroscopy would identify key functional groups such as the aromatic C-H stretching and Si-C vibrations.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
(4-Bromophenyl)trimethylsilane serves as a valuable synthetic intermediate in organic chemistry due to its dual functionality. The bromine atom provides a site for various coupling reactions, while the trimethylsilyl group can either participate in transformations or serve as a directing or protecting group in certain reactions.
In synthetic organic chemistry, this compound is particularly useful in cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings. The bromine functionality allows for oxidative addition of transition metal catalysts, facilitating carbon-carbon bond formation with various nucleophilic partners like boronic acids, organozinc compounds, or terminal alkynes .
The compound is also employed in the preparation of more complex silicon-containing organic molecules, serving as a building block for materials with specific electronic, optical, or mechanical properties. Its relative stability and well-defined reactivity make it a reliable component in multi-step synthetic sequences.
Applications in Research Chemistry
In research settings, (4-Bromophenyl)trimethylsilane finds application in the development of new synthetic methodologies, particularly those involving silicon-based functional groups. Researchers utilize this compound to explore novel transformation pathways, catalytic systems, and reaction conditions that can expand the toolbox of synthetic organic chemistry.
The compound is also valuable in the synthesis of molecules with pharmaceutical potential. The bromine functionality allows for further elaboration through various coupling reactions, enabling the construction of complex molecular frameworks that may exhibit biological activity. Similarly, in materials science, this compound can serve as a precursor to functionalized materials with applications in electronics, photonics, or polymer chemistry.
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